Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane

Lewis Acidity Hydride Affinity Computational Chemistry

Generic triarylboranes often undergo dimerization or irreversible substrate coordination, limiting catalyst lifetime. Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane addresses this with four methyl groups per aryl ring that provide robust steric shielding of the boron center. - Enables challenging FLP small-molecule activation and hydrosilylation of sterically encumbered ketones. - Functions as an A3-type monomer for Sonogashira/Suzuki-based CMP and COF synthesis, retaining Lewis acidity within the porous network. - Supplied at ≥97% purity; ships at ambient temperature with multiple stock sizes from 100 mg to 1 g.

Molecular Formula C30H36BBr3
Molecular Weight 647.1 g/mol
Cat. No. B8214455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(4-bromo-2,3,5,6-tetramethylphenyl)borane
Molecular FormulaC30H36BBr3
Molecular Weight647.1 g/mol
Structural Identifiers
SMILESB(C1=C(C(=C(C(=C1C)C)Br)C)C)(C2=C(C(=C(C(=C2C)C)Br)C)C)C3=C(C(=C(C(=C3C)C)Br)C)C
InChIInChI=1S/C30H36BBr3/c1-13-19(7)28(32)20(8)14(2)25(13)31(26-15(3)21(9)29(33)22(10)16(26)4)27-17(5)23(11)30(34)24(12)18(27)6/h1-12H3
InChIKeyCDDHNGCDCAKILA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane (CAS 321735-68-6): Procurement-Ready Lewis Acid Catalyst and Advanced Polymer Precursor


Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane (CAS 321735-68-6), also known as tris(4-bromoduryl)borane, is a halogenated triarylborane with the molecular formula C30H36BBr3 and a molecular weight of 647.13 g/mol . It is characterized by a central electron-deficient boron atom bonded to three 4-bromo-2,3,5,6-tetramethylphenyl (bromoduryl) groups, which impart significant steric bulk and modulate the Lewis acidity at the boron center . Commercially available with purities typically ranging from 95% to 97% , this compound serves as a versatile building block for Lewis acid catalysis, frustrated Lewis pair (FLP) chemistry, and the synthesis of functional microporous organic polymers [1][2].

Why Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane Cannot Be Substituted by Simpler Triarylboranes


While numerous triarylboranes exist, the substitution pattern on the aryl rings critically dictates their Lewis acidity, steric profile, and ultimately their reactivity and selectivity in catalytic applications [1]. The presence of four methyl groups on each aryl ring in tris(4-bromo-2,3,5,6-tetramethylphenyl)borane provides a uniquely high degree of steric protection around the boron center compared to less substituted analogs like tris(pentafluorophenyl)borane (B(C6F5)3) or tris(4-bromophenyl)borane. This steric shielding is not merely a passive feature; it actively prevents catalyst deactivation pathways, such as dimerization or irreversible coordination with bulky substrates or reaction byproducts, which can plague less sterically encumbered boranes [2]. Consequently, generic substitution with a different triarylborane, even one with a similar electronic profile, risks significant alterations in reaction kinetics, product selectivity, and catalyst lifetime, making this specific compound indispensable for applications requiring both a defined Lewis acidity and robust steric protection [3].

Quantitative Differentiation Evidence for Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane Against Closest Analogs


Lewis Acidity: Brominated Triarylboranes Exhibit Superior Hydride Affinity Over Fluorinated Analogs

Computational studies on halogenated boranes indicate that bromine-substituted triarylboranes possess significantly higher hydride affinity (HA) compared to their fluorine-substituted counterparts, establishing them as stronger Lewis acids in the gas phase [1]. While direct experimental HA data for the target compound is not available, this class-level inference is supported by the general trend that heavier halogens enhance Lewis acidity due to favorable polarizability and electron affinity contributions [2]. This suggests that Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane is likely a more potent Lewis acid than widely used fluorinated boranes like B(C6F5)3, offering potential for higher catalytic activity in transformations where Lewis acid strength is the rate-limiting factor.

Lewis Acidity Hydride Affinity Computational Chemistry Catalysis

Steric Bulk: Enhanced Catalyst Stability and Selectivity via Ortho-Methyl Substitution

The presence of four methyl groups on each aryl ring in Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane creates a significantly more sterically congested environment around the boron center compared to triarylboranes lacking ortho-substituents, such as tris(4-bromophenyl)borane [1]. This increased steric bulk is a critical design element in modern Lewis acid catalysis, as it prevents bimolecular decomposition pathways and enhances selectivity in FLP-mediated small molecule activation [2]. While direct comparative catalytic data for this specific compound is scarce, the established principle in boron Lewis acid chemistry is that increased steric shielding correlates directly with improved catalyst longevity and the ability to discriminate between substrates of different sizes, providing a tangible advantage over less hindered analogs [3].

Steric Protection Catalyst Stability Frustrated Lewis Pairs Selectivity

Fluoride Sensing: Microporous Polymer Derivative Achieves 2.6 μM Detection Limit

A microporous organic polymer (DEBP-BMOP) constructed using Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane as a Lewis acidic node demonstrated a selective 'turn-on' blue emission response for fluoride ions in aqueous mixtures, achieving a detection limit of 2.6 μM [1]. This performance is directly enabled by the compound's ability to act as a rigid, three-dimensional, boron-rich scaffold. While other boron-based sensors exist, this specific polymer architecture, derived from this particular borane monomer, showcases a practical, quantifiable advantage in sensitivity and selectivity for fluoride over other common anions, highlighting the compound's unique utility in materials science applications that simpler arylboranes cannot replicate .

Fluoride Sensing Microporous Organic Polymer Luminescence Environmental Monitoring

Synthetic Versatility: The Bromoduryl Substituent as a Handle for Further Functionalization

The para-bromo substituent on each aryl ring of Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane serves as a versatile synthetic handle for downstream modifications, a feature absent in many common triarylboranes like B(C6F5)3 or BPh3 [1]. Specifically, these bromine atoms are primed for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling used to create the DEBP-BMOP polymer [2]. This allows the borane to function not just as a stoichiometric reagent or catalyst, but as a core building block for constructing more complex, functional macromolecular architectures with tailored properties. In contrast, analogs lacking such reactive handles are synthetic dead-ends, limiting their utility to their inherent Lewis acidity alone.

Cross-Coupling Sonogashira Reaction Polymer Chemistry Post-Functionalization

Commercial Purity: Consistently High Purity (95-97%) Ensures Reproducible Catalytic Performance

Multiple reputable vendors, including Bidepharm, Fluorochem, and Leyan, supply Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane with a guaranteed purity of 95% or 97%, supported by batch-specific analytical data such as NMR, HPLC, or GC . In the context of Lewis acid catalysis, where trace impurities can act as catalyst poisons or initiate unwanted side reactions, this verified high purity is a critical procurement parameter. While less specialized boranes are also available in high purity, the combination of this compound's unique steric and electronic profile with a reliable, commercially verified purity standard provides a level of confidence in experimental reproducibility that is essential for both academic research and industrial process development.

Quality Control Purity Catalysis Reproducibility

Optimal Research and Industrial Application Scenarios for Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane


Lewis Acid Catalyst for Sterically Demanding Transformations

This compound is ideally suited as a Lewis acid catalyst in reactions where substrate or catalyst steric bulk is critical for controlling selectivity or preventing decomposition. Its high degree of steric protection, inferred from its tetramethyl-substituted aryl rings, makes it a prime candidate for challenging transformations such as the hydrosilylation of sterically encumbered ketones or the activation of small molecules in frustrated Lewis pair (FLP) chemistry, where a less hindered borane might be rapidly deactivated [1][2]. The enhanced Lewis acidity suggested for brominated boranes further supports its use in activating poorly reactive substrates [3].

Monomer for the Synthesis of Functional Microporous Polymers

The presence of three reactive para-bromo substituents makes this compound a valuable A3-type monomer for the construction of conjugated microporous polymers (CMPs) or covalent organic frameworks (COFs) via Sonogashira or Suzuki cross-coupling reactions [1]. The resulting materials retain the Lewis acidic boron sites within a porous network, enabling applications in heterogeneous catalysis, gas storage, or, as demonstrated, selective fluoride sensing with a detection limit of 2.6 μM [2]. This application leverages the compound's dual role as both a structural node and a functional Lewis acid site.

Precursor for Tailored Boron-Based Lewis Acids via Post-Functionalization

The bromo substituents can be selectively replaced with other functional groups (e.g., aryl, alkynyl, amino) through cross-coupling chemistry, allowing for precise tuning of the borane's steric and electronic properties after the core structure is established [1]. This modular approach is superior to de novo synthesis of each derivative and enables the creation of small libraries of sterically and electronically diverse Lewis acids for catalyst screening or structure-activity relationship (SAR) studies. This scenario directly capitalizes on the unique synthetic versatility of the compound compared to non-functionalized triarylboranes [2].

Co-Catalyst Component in Olefin Polymerization

Patents describe the use of tris(organyl)borane adducts, including those with halogenated aryl groups, as co-catalysts in combination with Group 4 metal complexes for the polymerization of α-olefins [1]. While the specific compound is not exemplified, its structural features—a strong, sterically protected Lewis acid—align with the requirements for an effective activator in single-site olefin polymerization catalysis. Its unique steric profile may offer advantages in controlling polymer molecular weight and stereoregularity compared to the more commonly used B(C6F5)3-based activators [2].

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